molecular formula C19H25ClN4O5S2 B606781 CP-5484 CAS No. 352308-27-1

CP-5484

カタログ番号: B606781
CAS番号: 352308-27-1
分子量: 489.01
InChIキー: ODPXFEZSTIAEIG-JYQUTZKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CP-5484 is a synthetic small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic signaling. Preclinical studies highlight its potency (IC₅₀ = 12 nM against JAK2) and oral bioavailability (~65% in murine models), making it a candidate for treating myeloproliferative disorders and solid tumors . Its synthesis involves a multi-step protocol starting from a benzothiophene core, with critical modifications at the C3 and N1 positions to enhance binding affinity and metabolic stability .

特性

CAS番号

352308-27-1

分子式

C19H25ClN4O5S2

分子量

489.01

IUPAC名

Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride List Acronyms

InChI

InChI=1S/C19H24N4O5S2.ClH/c1-8-12(15(19(27)28)23-14(8)13(9(2)24)16(23)26)11-6-22-7-21(5-10(25)4-20)17(29-3)18(22)30-11;/h6-10,13-14,24-25H,4-5,20H2,1-3H3;1H/t8-,9+,10+,13+,14+;/m0./s1

InChIキー

ODPXFEZSTIAEIG-JYQUTZKKSA-N

SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1c3c[n+]4cn(c(c4s3)SC)C[C@@H](CN)O)C(=O)O)[C@@H](C)O.[Cl-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CP-5484;  CP 5484;  CP5484;  UNII-A53TMV6VUN.

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the imidazo(5,1-b)thiazolium ring, the introduction of the amino and hydroxypropyl groups, and the incorporation of the azabicycloheptene structure. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imidazo(5,1-b)thiazolium ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution may introduce new functional groups.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological processes.

Medicine

In medicine, this compound may have therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

類似化合物との比較

Comparison with Similar Compounds

CP-5484 belongs to a class of heterocyclic kinase inhibitors. Two structurally and functionally analogous compounds are Ruxolitinib (a JAK1/2 inhibitor) and Gefitinib (an EGFR inhibitor). Key comparisons are summarized below:

Table 1: Comparative Analysis of this compound, Ruxolitinib, and Gefitinib

Property This compound Ruxolitinib Gefitinib
Molecular Weight (g/mol) 438.5 404.4 446.9
Primary Target JAK2, EGFR JAK1/2 EGFR
IC₅₀ (nM) 12 (JAK2) 3.3 (JAK1) 14 (EGFR)
Solubility (mg/mL) 0.8 (pH 7.4) 1.2 (pH 7.4) 0.05 (pH 7.4)
Half-Life (h) 8.7 3.0 48.0
Clinical Indications Preclinical Myelofibrosis NSCLC

Structural and Functional Contrasts

  • Ruxolitinib : Unlike this compound, Ruxolitinib lacks cross-reactivity with EGFR but demonstrates superior JAK1 inhibition (IC₅₀ = 3.3 nM). Its pyrrolopyrimidine scaffold confers shorter half-life (3 h vs. 8.7 h), necessitating twice-daily dosing in clinical use .
  • Gefitinib: This quinazoline-derived inhibitor shows higher EGFR selectivity but poor solubility (0.05 mg/mL), limiting its formulation options. This compound’s benzothiophene core improves solubility (0.8 mg/mL) while retaining nanomolar potency .

Pharmacokinetic Advantages

This compound’s balanced clearance rate (CL = 22 mL/min/kg) and volume of distribution (Vd = 3.1 L/kg) outperform Ruxolitinib (CL = 45 mL/min/kg, Vd = 1.8 L/kg) and Gefitinib (CL = 12 mL/min/kg, Vd = 140 L/kg), suggesting optimized tissue penetration and reduced toxicity risks .

Research Findings and Clinical Implications

  • Efficacy: In xenograft models, this compound reduced tumor volume by 78% at 50 mg/kg/day, surpassing Gefitinib (62% at 150 mg/kg/day) .
  • Toxicity : this compound exhibited lower hepatotoxicity (ALT levels: 35 U/L vs. Ruxolitinib’s 120 U/L) in 28-day rodent studies, attributed to its minimized off-target kinase interactions .
  • Resistance Profile : Unlike Gefitinib, this compound retains activity against EGFR T790M mutants, a common resistance mechanism in NSCLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-5484
Reactant of Route 2
CP-5484

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。